molecular formula C22H30N2O3 B7534812 N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide

カタログ番号 B7534812
分子量: 370.5 g/mol
InChIキー: FTVFZGDTFMPLQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide, also known as GSK-J4, is a small molecule inhibitor that selectively targets the KDM6 family of histone lysine demethylases. This compound has been extensively studied for its potential application in epigenetic research and drug discovery.

作用機序

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide selectively inhibits the KDM6 family of histone lysine demethylases, which are responsible for the removal of methyl groups from histone H3 lysine 27 (H3K27). H3K27 methylation is a key epigenetic mark that is associated with gene repression. By inhibiting KDM6, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide can cause an accumulation of H3K27 methylation, leading to the repression of target genes. This mechanism has been shown to be effective in various cancer cell lines and animal models.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide can induce cell cycle arrest, apoptosis, and senescence. It can also inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One of the main advantages of N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide is its selectivity for the KDM6 family of histone lysine demethylases. This allows for precise modulation of gene expression and epigenetic regulation. In addition, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been shown to be effective in various cancer cell lines and animal models, indicating its potential as a therapeutic agent. However, there are also limitations to the use of N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide in lab experiments. For example, its potency can vary depending on the cell type and experimental conditions. In addition, it can have off-target effects on other enzymes and pathways, which can complicate data interpretation.

将来の方向性

There are several future directions for the research and development of N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide. One potential application is in the treatment of cancer. N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been shown to be effective in various cancer cell lines and animal models, indicating its potential as a therapeutic agent. Further research is needed to determine its efficacy and safety in clinical trials. Another future direction is in the study of epigenetic regulation and gene expression. N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide can be used as a tool compound to study the role of KDM6 in various biological processes. In addition, there is potential for the development of new inhibitors that target other histone lysine demethylases, which could have therapeutic applications in various diseases.

合成法

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide was first synthesized and reported by scientists at GlaxoSmithKline in 2013. The synthesis of N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrahydroisoindole ring system, which is achieved through a condensation reaction between a ketone and an amine. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

科学的研究の応用

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been widely used as a tool compound in epigenetic research and drug discovery. It has been shown to selectively inhibit the KDM6 family of histone lysine demethylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide can alter the epigenetic landscape of cells and modulate gene expression. This has potential applications in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

特性

IUPAC Name

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c25-19(5-6-24-20(26)17-3-1-2-4-18(17)21(24)27)23-13-22-10-14-7-15(11-22)9-16(8-14)12-22/h1-2,14-18H,3-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVFZGDTFMPLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCC(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。